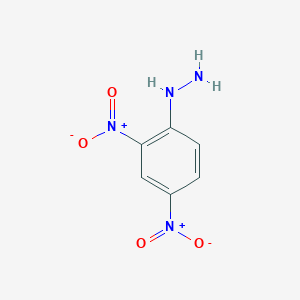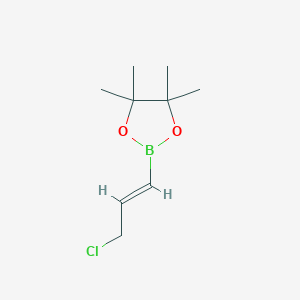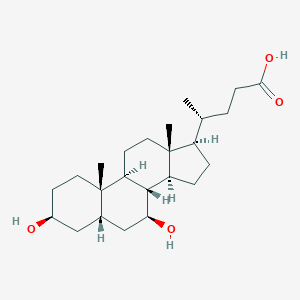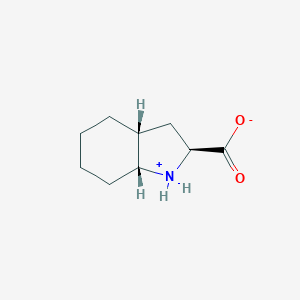
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRULI, auch bekannt als Lats-IN-1, ist ein potenter und ATP-kompetitiver Inhibitor der Lats1- und Lats2-Kinasen. Diese Kinasen sind Kernenzyme des Hippo-Signalwegs, der eine entscheidende Rolle bei der Regulierung der Zellproliferation und Apoptose spielt. Es wurde gezeigt, dass TRULI eine robuste Yap-Kern-Translokation induziert und die Yap-Phosphorylierung verhindert, was zu einer erhöhten Zellproliferation in verschiedenen Geweben führt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von TRULI umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur. Die wichtigsten Schritte umfassen:
Bildung der Kernstruktur: Die Kernstruktur von TRULI wird durch eine Reihe von Kondensationsreaktionen synthetisiert, die aromatische Amine und Thiophenderivate beinhalten.
Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um ihre inhibitorische Aktivität gegenüber Lats1- und Lats2-Kinasen zu verbessern.
Industrielle Produktionsmethoden
Die industrielle Produktion von TRULI folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Batchsynthese: Die großtechnische Batchsynthese wird in industriellen Reaktoren durchgeführt, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Reinigung und Qualitätskontrolle: Das Produkt wird mittels industrieller HPLC gereinigt und strengen Qualitätskontrollmaßnahmen unterzogen, um eine hohe Reinheit und Konsistenz zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TRULI involves several steps, starting with the preparation of the core structure. The key steps include:
Formation of the core structure: The core structure of TRULI is synthesized through a series of condensation reactions involving aromatic amines and thiophene derivatives.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against Lats1 and Lats2 kinases.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of 99.98%.
Industrial Production Methods
Industrial production of TRULI follows similar synthetic routes but on a larger scale. The process involves:
Batch synthesis: Large-scale batch synthesis is carried out in industrial reactors, ensuring consistent quality and yield.
Purification and quality control: The product is purified using industrial-scale HPLC and subjected to rigorous quality control measures to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Arten von Reaktionen
TRULI unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: TRULI kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können TRULI in seine entsprechenden Thiolderivate umwandeln.
Substitution: TRULI kann nucleophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
TRULI hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: TRULI wird als Werkzeugverbindung verwendet, um den Hippo-Signalweg und seine Rolle bei der Zellproliferation und Apoptose zu untersuchen.
Biologie: TRULI wird verwendet, um die Zellproliferation in verschiedenen Zelllinien und Geweben zu induzieren, was es für die Untersuchung von Zellwachstum und Regeneration wertvoll macht.
Medizin: TRULI hat potenzielle therapeutische Anwendungen in der regenerativen Medizin, insbesondere bei der Förderung der Regeneration von Sinnesrezeptoren im Innenohr und von Kardiomyozyten.
Industrie: TRULI wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf den Hippo-Signalweg abzielen
Wirkmechanismus
TRULI übt seine Wirkung aus, indem es die Lats1- und Lats2-Kinasen hemmt, die Schlüsselkomponenten des Hippo-Signalwegs sind. Durch die Verhinderung der Phosphorylierung von Yap fördert TRULI die Yap-Kern-Translokation, was zu einer erhöhten Transkription von Genen führt, die an der Zellproliferation beteiligt sind. Dieser Mechanismus ist entscheidend für seine Rolle bei der Förderung des Zellwachstums und der Regeneration in verschiedenen Geweben .
Wissenschaftliche Forschungsanwendungen
TRULI has a wide range of scientific research applications, including:
Chemistry: TRULI is used as a tool compound to study the Hippo signaling pathway and its role in cell proliferation and apoptosis.
Biology: TRULI is used to induce cell proliferation in various cell lines and tissues, making it valuable for studying cell growth and regeneration.
Medicine: TRULI has potential therapeutic applications in regenerative medicine, particularly in promoting the regeneration of sensory receptors in the inner ear and cardiomyocytes.
Industry: TRULI is used in the development of new drugs and therapeutic agents targeting the Hippo signaling pathway
Wirkmechanismus
TRULI exerts its effects by inhibiting Lats1 and Lats2 kinases, which are key components of the Hippo signaling pathway. By preventing the phosphorylation of Yap, TRULI promotes Yap nuclear translocation, leading to increased transcription of genes involved in cell proliferation. This mechanism is crucial for its role in promoting cell growth and regeneration in various tissues .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Verteporfin: Ein weiterer Inhibitor des Hippo-Signalwegs, der jedoch die Interaktion zwischen Yap und TEAD-Transkriptionsfaktoren hemmt.
XMU-MP-1: Ein niedermolekularer Inhibitor von MST1/2-Kinasen, die die Lats1/2 im Hippo-Weg stromaufwärts regulieren.
Dasatinib: Ein Multikinase-Inhibitor, der auch Lats-Kinasen angreift, aber im Vergleich zu TRULI weniger spezifisch ist.
Einzigartigkeit von TRULI
TRULI ist einzigartig aufgrund seiner hohen Spezifität und Potenz als Inhibitor von Lats1- und Lats2-Kinasen. Seine Fähigkeit, eine robuste Yap-Kern-Translokation zu induzieren und die Zellproliferation in verschiedenen Geweben zu fördern, macht es zu einem wertvollen Werkzeug für die Untersuchung des Hippo-Signalwegs und seiner potenziellen therapeutischen Anwendungen .
Eigenschaften
IUPAC Name |
(2S,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-PRJMDXOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)C[C@H](N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
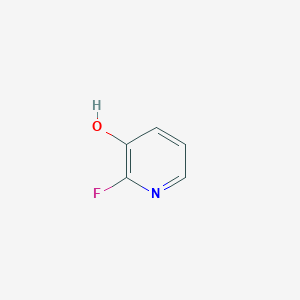

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)



